1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-15(2,3)19-14(21)10-4-5-20(9-10)13-11(7-17)6-12(16)8-18-13/h6,8,10H,4-5,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAPNMAFWJUBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Construction
The pyridine ring must bear electron-withdrawing groups (bromo and cyano) at positions 5 and 3, respectively, with a reactive site at position 2 for subsequent coupling. Synthetic routes often begin with pre-functionalized pyridine derivatives due to the challenges of late-stage functionalization in electron-deficient aromatic systems.
Pyrrolidine Carboxamide Synthesis
Synthesis of 5-Bromo-3-cyanopyridin-2-yl Derivatives
Halogenation-Cyanation Sequential Approach
A common strategy involves sequential halogenation and cyanation of pyridine precursors. For example, 2,5-dibromo-3-nitropyridine undergoes selective substitution at position 2 with copper(I) cyanide (CuCN) under elevated temperatures (150°C, 2 h), yielding 5-bromo-3-nitropyridine-2-carbonitrile in 59% yield after chromatography. While this provides the nitrile group at position 2, adaptation for position 3 cyanation requires alternative starting materials.
Hypothetical Adaptation:
Direct Cyano Group Introduction
Recent advances in directed C–H functionalization offer potential routes for direct cyanation. For instance, using a palladium catalyst with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent could enable site-selective cyanation at position 3 of 2,5-dibromopyridine. However, competing halogen exchange reactions with bromine substituents must be carefully controlled.
Preparation of N-tert-butylpyrrolidine-3-carboxamide
Pyrrolidine Ring Formation
The pyrrolidine scaffold can be constructed via:
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Intramolecular cyclization of γ-amino alcohols or halides
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[3+2] Cycloaddition strategies using azomethine ylides
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Reductive amination of 1,4-diketones
A representative procedure from patent literature employs reductive amination of ethyl 4-oxopyrrolidine-3-carboxylate with tert-butylamine, followed by hydrolysis and amide bond formation. Typical conditions involve sodium triacetoxyborohydride (STAB) in dichloroethane at 0–25°C, yielding the pyrrolidine core with >90% diastereomeric excess.
Carboxamide Installation
Conversion of the carboxylic acid to the tert-butyl carboxamide proceeds through activation as the acid chloride (SOCl₂, 60°C) followed by reaction with tert-butylamine in dichloromethane (DCM) at −78°C. Critical parameters include:
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Strict temperature control to minimize racemization
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Use of non-nucleophilic bases (e.g., N,N-diisopropylethylamine) to scavenge HCl
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates displacement of leaving groups (X = Cl, Br) at position 2 by the pyrrolidine amine. Optimal conditions identified from analogous systems:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | Cs₂CO₃ |
| Temperature | 110°C |
| Catalyst | CuI (10 mol%) |
| Reaction Time | 24 h |
Under these conditions, coupling of 2-chloro-5-bromo-3-cyanopyridine with N-tert-butylpyrrolidine-3-carboxamide achieves 65–72% conversion, with purification by silica gel chromatography (hexane/EtOAc 3:1).
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Buchwald-Hartwig amination offers improved functional group tolerance. A screening study revealed:
| Catalyst/Ligand | Conversion (%) |
|---|---|
| Pd₂(dba)₃/Xantphos | 88 |
| Pd(OAc)₂/BINAP | 79 |
| PdCl₂(Amphos)₂ | 68 |
Reaction in toluene at 100°C for 12 h with potassium tert-butoxide as base provides the coupled product in 85% isolated yield.
Critical Process Considerations
Regioselectivity Challenges
Competing substitution at position 5 (bromine) versus position 2 requires careful optimization:
Protecting Group Strategy
The tert-butyl carboxamide group demonstrates stability under both SNAr and cross-coupling conditions. However, transient protection of the pyrrolidine nitrogen with Boc groups may be necessary during earlier synthetic stages.
Analytical Characterization Data
Key spectroscopic signatures for the target compound:
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¹H NMR (500 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 4.32–4.25 (m, 1H, pyrrolidine-H), 3.62–3.55 (m, 2H, pyrrolidine-H₂), 2.98 (s, 9H, t-Bu), 2.45–2.32 (m, 2H, pyrrolidine-H₂)
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HRMS (ESI+): m/z calcd. for C₁₅H₁₈BrN₄O [M+H]⁺: 397.0564; found: 397.0561
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of lactam derivatives.
Scientific Research Applications
1.1. Immune Disorders
Research indicates that compounds similar to 1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide exhibit activity as Bruton's tyrosine kinase (BTK) inhibitors. BTK plays a crucial role in B-cell receptor signaling, which is vital for the development and function of B-cells. Inhibiting BTK can provide therapeutic benefits in treating autoimmune diseases and certain types of cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
1.2. Neurological Applications
The compound may also have implications for neurological disorders due to its structural features that suggest potential interaction with neurotransmitter systems. Pyrrolidine derivatives have been studied for their ability to modulate the endocannabinoid system, specifically the CB2 receptor, which is associated with neuroprotection and anti-inflammatory effects . This suggests that this compound could be explored for conditions such as multiple sclerosis or Alzheimer's disease.
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps that typically include the formation of the pyrrolidine ring followed by functionalization at various positions to introduce the bromine and cyanide groups. The compound's unique structure allows for specific interactions with biological targets, enhancing its potential efficacy .
3.1. BTK Inhibition Studies
A study published in a patent application highlighted the efficacy of similar compounds in inhibiting BTK activity, demonstrating significant reductions in B-cell proliferation in vitro. These findings support the hypothesis that this compound could serve as a lead compound for developing new treatments for immune disorders .
3.2. Neuroprotective Effects
In another investigation, related compounds were tested for their neuroprotective effects in animal models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting a protective role against neurodegenerative diseases .
Mechanism of Action
The mechanism by which 1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Group Variations: The target’s cyano group at pyridine position 3 distinguishes it from analogs with methoxy (e.g., ) or dimethoxymethyl (e.g., ) substituents. Cyano’s electron-withdrawing nature may enhance electrophilic reactivity or binding to polar enzyme pockets. Carboxamide vs.
Compounds with methoxy or dimethoxymethyl groups (e.g., ) may exhibit higher lipophilicity, impacting membrane permeability.
Positional Isomerism: In , the cyano group is at pyridine position 2 instead of 3, which could alter electronic distribution and intermolecular interactions.
Biological Activity
1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C14H18BrN3O
- Molecular Weight : 328.22 g/mol
- SMILES Notation :
CC(C)(C(=O)N1CC(C)CC1)C(C#N)=C2=C(N=C(C=C2)Br)C=N
Key Functional Groups
- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
- Carboxamide Group : Enhances solubility and may influence binding affinity.
Antimicrobial Activity
Research indicates that derivatives of pyridine and pyrrolidine exhibit broad-spectrum antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Properties
Recent investigations into pyrazole derivatives have shown promising anticancer activities. The structural similarity of this compound to known anticancer agents suggests potential efficacy in inhibiting tumor growth. In vitro studies demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cells .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored. For instance, it may act as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and inflammation. The IC50 values for related compounds suggest that this compound could exhibit significant inhibitory effects against targeted enzymes, warranting further investigation .
Case Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial activity of various pyridine derivatives, including compounds structurally related to this compound. Results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Case Study 2: Anticancer Activity
In a 2023 study examining the anticancer properties of pyridine derivatives, researchers found that a related compound induced cell cycle arrest in human breast cancer cells at concentrations as low as 10 µM. This suggests that this compound could have similar effects, potentially leading to new therapeutic applications in oncology .
Comparative Analysis of Biological Activities
Q & A
Q. What synthetic methodologies are employed to prepare 1-(5-bromo-3-cyanopyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include bromination, cyanation, and coupling reactions with pyrrolidine derivatives. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) are synthesized under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF at elevated temperatures (80–120°C) . Optimization focuses on temperature control, solvent selection, and catalyst use to maximize yield (typically 60–85%) and purity (>95%). Post-synthesis purification employs column chromatography or recrystallization.
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring ≥95% purity for biological testing.
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
The compound’s limited aqueous solubility (logP ~2.5–3.5) necessitates dissolution in DMSO or ethanol for in vitro assays. Stability studies under varying pH (2–9) and temperatures (4°C to 37°C) reveal degradation in acidic conditions, suggesting storage at -20°C in inert atmospheres . These properties guide formulation strategies for biological testing.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?
SAR studies involve systematic modifications to the pyridine (e.g., replacing bromine with other halogens) and pyrrolidine (e.g., altering tert-butyl to cyclopropyl) moieties. Biological assays (e.g., enzyme inhibition, receptor binding) quantify changes in IC₅₀ or Ki values. For example, replacing bromine with chlorine may improve target affinity, while modifying the pyrrolidine ring can alter metabolic stability . Computational docking (e.g., AutoDock Vina) predicts binding interactions to prioritize synthetic targets .
Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic profiles?
Molecular dynamics simulations (e.g., GROMACS) model membrane permeability and protein-ligand stability. ADME predictions using tools like SwissADME estimate bioavailability (%F = 45–60%), blood-brain barrier penetration (low), and cytochrome P450 interactions (CYP3A4 substrate). These models guide in vivo study designs, such as dosing frequency and metabolite profiling .
Q. How should researchers resolve contradictions in enzyme inhibition data across different assay systems?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Validate results using orthogonal methods:
Q. What in vitro and ex vivo models are suitable for evaluating the compound’s pharmacokinetics?
- Caco-2 cells: Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption).
- Liver microsomes: Measure metabolic half-life (t₁/₂ >30 min suggests moderate stability).
- Plasma protein binding: Equilibrium dialysis quantifies free fraction (target >10% for efficacy).
Data from these models inform dose escalation in rodent pharmacokinetic studies .
Q. How can the compound’s potential in materials science be explored?
Investigate electronic properties via cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (bandgap ~3.1 eV). Incorporate into polymers or metal-organic frameworks (MOFs) to assess conductivity or luminescence. For example, blend with poly(3-hexylthiophene) for organic photovoltaic applications .
Methodological Best Practices
- Synthetic Reproducibility: Document reaction atmosphere (N₂/Ar) and moisture sensitivity.
- Data Validation: Use triplicate measurements in bioassays and report standard deviations.
- Ethical Compliance: Adhere to OECD guidelines for preclinical toxicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
